tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Overview
Description
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its bicyclic structure provides rigidity, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination provides distinct chemical properties, such as the ability to form stable metal complexes and participate in a variety of chemical reactions. In contrast, similar compounds may lack either the sulfur or nitrogen atom, resulting in different reactivity and applications .
Biological Activity
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known as 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, is a heterocyclic compound characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential biological activities.
- Molecular Formula :
- Molecular Weight : 247.31 g/mol
- CAS Number : 1520084-19-8
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:
Primary Targets :
- Histamine Receptors : The compound has been incorporated into the structure of antihistamine drugs such as rupatidine, suggesting a role in blocking histamine H1 receptors, thereby mitigating allergic responses.
- Enzyme Interactions : Its unique structure may facilitate interactions with specific enzymes, potentially influencing biochemical pathways related to metabolism and signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antihistaminic Activity :
- Case Study : In studies involving animal models, compounds similar to this structure have shown significant reductions in physiological responses associated with histamine release, such as vasodilation and bronchoconstriction.
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on the parent compound remains limited.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, its incorporation into other drug structures implies favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance bioavailability and efficacy .
Table 1: Summary of Biological Activities
Case Studies
A notable study examined the incorporation of similar bicyclic compounds into antihistamines, demonstrating that modifications at the bicyclic core can significantly alter receptor affinity and selectivity. This underscores the importance of structural variations in enhancing therapeutic effects.
Properties
IUPAC Name |
tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRKVOFPUVRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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